molecular formula C4H9NO2 B8615831 (2S)-2-azaniumylbutanoate

(2S)-2-azaniumylbutanoate

Cat. No.: B8615831
M. Wt: 103.12 g/mol
InChI Key: QWCKQJZIFLGMSD-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-azaniumylbutanoate is a chiral ammonium carboxylate with the molecular formula C₄H₉NO₂. It belongs to the class of α-amino acids, where the amino group (-NH₃⁺) and carboxylate group (-COO⁻) are attached to the same carbon atom (C2) in an (S)-configuration. The compound crystallizes in the monoclinic space group P1, with unit cell parameters a = 5.3221 Å, b = 5.8369 Å, c = 10.5564 Å, and angles α = 98.200°, β = 90.780°, γ = 96.849° . Its crystal structure features hydrogen-bonded supramolecular assemblies, including triangular [R₂³(8)] motifs formed via N-H···O interactions (N-H distance: 0.90 Å) .

The compound’s stereochemistry and charge distribution make it relevant in biochemical studies, particularly in enzyme-substrate interactions and chiral resolution processes.

Properties

Molecular Formula

C4H9NO2

Molecular Weight

103.12 g/mol

IUPAC Name

(2S)-2-azaniumylbutanoate

InChI

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1

InChI Key

QWCKQJZIFLGMSD-VKHMYHEASA-N

SMILES

CCC(C(=O)[O-])[NH3+]

Isomeric SMILES

CC[C@@H](C(=O)[O-])[NH3+]

Canonical SMILES

CCC(C(=O)[O-])[NH3+]

melting_point

291 °C

physical_description

Solid

Origin of Product

United States

Comparison with Similar Compounds

Research Implications

  • Chiral Resolution : The (S)-enantiomer’s hydrogen-bonding patterns suggest utility in chiral separation matrices .
  • Drug Design : Structural analogs with modified counterions (e.g., sulfonates) could enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-azaniumylbutanoate
Reactant of Route 2
(2S)-2-azaniumylbutanoate

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